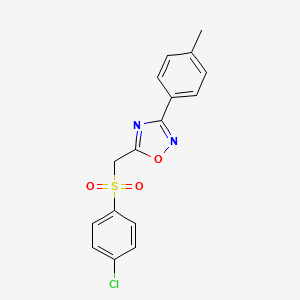

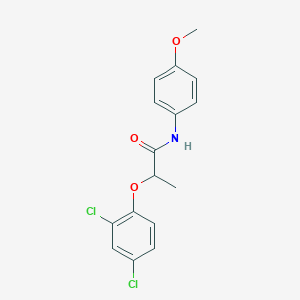

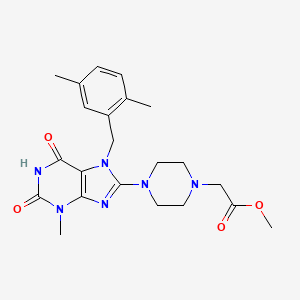

4-((1-(2-溴苯甲酰)氮杂环丁-3-基)氧基)-6-甲基-2H-吡喃-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azetidinone derivatives, as described in the provided papers, involves a multi-step reaction process. In the first paper, the synthesis begins with 3-methyl-1H-pyrazol-5(4H)-one, which is subjected to Betti’s condensation reaction with aldehydes and ammonia to yield a precursor compound. This intermediate is then further treated with chloroacetic acid and POCl3 in the presence of triethylamine to form the final azetidinone derivatives, including compounds with a 4-oxoazetidin-1-yl moiety . The second paper outlines a different synthetic route where 3-chloro-1-{4-[3-(Substituted phenyl)prop-2enoyl]phenyl}-4-(4-hydroxyphenyl)azetidin-2-one is reacted with 99% hydrazine hydrate to produce pyrazoline-containing azetidin-2-one derivatives . Both papers confirm the structures of the synthesized compounds using spectroscopic techniques such as IR and 1H NMR, as well as elemental analysis.

Molecular Structure Analysis

The molecular structure of the azetidinone derivatives is characterized by the presence of a four-membered azetidinone ring. This ring is a key structural feature that is modified with various substituents to yield different derivatives. The first paper does not provide specific details on the molecular structure of 4-((1-(2-bromobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, but it does mention the use of IR and 1H NMR spectroscopy for structural confirmation . The second paper also relies on spectroscopic data for structural characterization but does not mention the specific compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azetidinone derivatives are based on condensation and substitution reactions. In the first paper, Betti’s condensation is a key step, followed by a reaction with chloroacetic acid and POCl3, which likely involves nucleophilic substitution to form the azetidinone ring . The second paper describes a reaction involving hydrazine hydrate, which suggests a reduction or nucleophilic addition reaction to form the pyrazoline derivatives . These reactions are crucial for the introduction of various functional groups that confer the antimicrobial properties observed in the synthesized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the azetidinone derivatives are not explicitly detailed in the provided papers. However, the antimicrobial activity of these compounds suggests that they possess chemical properties that enable them to interact with bacterial cells. The papers report the evaluation of these compounds against various bacterial strains, indicating that some of the synthesized azetidinone derivatives exhibit promising antibacterial activities . The specific interactions and mechanisms of action, which are related to the chemical properties of the compounds, are not described in the abstracts provided.

科学研究应用

生物医学应用

与查询化学结构相关的化合物3-(4-溴苯基)-4-{3-羟基-6-(羟甲基)-4-氧代-4H-吡喃-2-基甲基}异恶唑-5(2H)-酮已被确定为在各种生物医学应用中具有前景。值得注意的是,基于对接研究,其在调节炎症性疾病方面的潜力已被强调。通过各种光谱技术进行的合成过程和结构确认已得到充分记录,表明其在研究界的重要性(Ryzhkova, Ryzhkov, & Elinson, 2020)。

抗菌活性

一些研究证明了氮杂环酮衍生物的抗菌潜力,它们与查询化合物具有共同的结构框架。例如,由3-甲基-1H-吡唑-5(4H)-酮合成的氮杂环酮类似物对各种细菌菌株表现出有希望的抗菌活性,表明它们作为抗菌剂的潜力。这些化合物使用光谱技术和元素分析进行了结构确认(Chopde, Meshram, & Pagadala, 2012)。此外,还探索了其他基于氮杂环-2-酮的衍生物的合成、表征和抗菌活性,揭示了它们对细菌和真菌菌株的有效性(Shah 等人,2014 年)。

化学合成和改性

结构上与查询化学相似的4H-吡喃-4-酮化合物已被确定具有有价值的生物学特性,并用于各种应用中,例如杀真菌剂和治疗哮喘和过敏等超敏反应状况。记录了一种相关化合物2-溴甲基-6-甲基-4H-吡喃-4-酮的新型合成方法,表明这些化合物在化学合成和药物应用中的重要性(Shahrisa, Tabrizi, & Ahsani, 2000)。

作用机制

未来方向

属性

IUPAC Name |

4-[1-(2-bromobenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO4/c1-10-6-11(7-15(19)21-10)22-12-8-18(9-12)16(20)13-4-2-3-5-14(13)17/h2-7,12H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDGRPSXICMNKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(2-bromobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B3010151.png)

![4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3010154.png)

![2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B3010163.png)

![N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide](/img/structure/B3010166.png)